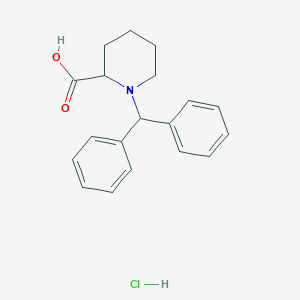

1-Benzhydrylpiperidine-2-carboxylic acid hydrochloride

Overview

Description

1-Benzhydrylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C19H21NO2·HCl and a molecular weight of 331.84 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a benzhydryl group attached to the piperidine ring.

Preparation Methods

The synthesis of 1-Benzhydrylpiperidine-2-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a Friedel-Crafts alkylation reaction, where benzhydryl chloride reacts with the piperidine ring in the presence of a Lewis acid catalyst.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Benzhydrylpiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group, where nucleophiles such as halides or amines replace the existing substituents.

Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-Benzhydrylpiperidine-2-carboxylic acid hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is employed in studies involving receptor binding and enzyme inhibition, helping to elucidate biological pathways and mechanisms.

Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific receptors or enzymes, often utilizes this compound.

Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Benzhydrylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The benzhydryl group enhances the compound’s lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The piperidine ring provides a scaffold for binding to active sites, while the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules. These interactions modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

1-Benzhydrylpiperidine-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride: This compound has the carboxylic acid group at the 4-position of the piperidine ring, leading to different chemical and biological properties.

1-Benzhydrylpiperidine-3-carboxylic acid hydrochloride: The carboxylic acid group is at the 3-position, which also affects its reactivity and interactions with biological targets.

Diphenhydramine hydrochloride: A well-known antihistamine with a similar benzhydryl group but different functional groups and pharmacological properties.

The uniqueness of this compound lies in its specific structural configuration, which influences its chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

1-Benzhydrylpiperidine-2-carboxylic acid hydrochloride (CAS No. 1214104-79-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and comparisons with related compounds.

Chemical Structure and Properties

- Molecular Formula : C19H21NO2·HCl

- Molecular Weight : 331.84 g/mol

- Functional Groups : The compound features a piperidine ring, a benzhydryl group, and a carboxylic acid moiety which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Lipophilicity : The benzhydryl group enhances lipophilicity, facilitating cellular membrane penetration.

- Binding Interactions : The piperidine ring serves as a scaffold for binding to active sites on receptors or enzymes, while the carboxylic acid group can form hydrogen bonds and ionic interactions, modulating the activity of target molecules .

Biological Activities

This compound has been evaluated for several biological activities:

1. Antitumor Activity

Recent studies have shown that derivatives of this compound exhibit significant antitumor properties. For instance, compounds based on the benzhydryl-piperidine structure were found to induce apoptosis in breast cancer cells (MDA-MB-231) through mechanisms involving cell cycle arrest and increased early apoptotic cell populations .

2. HDAC Inhibition

The compound has been investigated as a potential histone deacetylase (HDAC) inhibitor. In vitro assays revealed that it could induce translocation of phosphatidylserine on cell membranes, a marker of early apoptosis, suggesting its role in cancer therapy .

3. Neuropharmacological Effects

Research indicates that related compounds may affect neurotransmitter systems, particularly monoamine transporters (DAT, NET, SERT). These interactions suggest potential applications in treating mood disorders and other neuropsychiatric conditions .

Case Study 1: Anticancer Properties

In a study examining the effects of various piperidine derivatives on MDA-MB-231 cells:

- Findings : Treatment with selective HDAC inhibitors derived from the compound resulted in a time-dependent increase in early apoptotic cells.

- : The compounds were effective in reducing cell viability and inducing apoptosis, highlighting their potential as anticancer agents .

Case Study 2: Neurotransmitter Interaction

A computational study focused on the selectivity of the compound for human monoamine transporters demonstrated that modifications to the piperidine structure could enhance binding affinities. This suggests that structural optimization could lead to more effective neuropharmacological agents .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride | Carboxylic group at position 4 | Different receptor interactions |

| Diphenhydramine hydrochloride | Contains an ethylamine side chain | Antihistamine with distinct pharmacological effects |

Properties

IUPAC Name |

1-benzhydrylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2.ClH/c21-19(22)17-13-7-8-14-20(17)18(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h1-6,9-12,17-18H,7-8,13-14H2,(H,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLWVUHZPFNCPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.